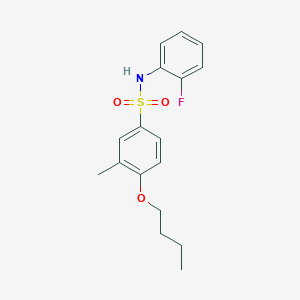
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Sunitinib has shown promising results in preclinical and clinical trials, and it is currently approved for the treatment of several types of cancer, including renal cell carcinoma and gastrointestinal stromal tumors.
Mechanism of Action
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline works by inhibiting the activity of several tyrosine kinases, thereby blocking the signaling pathways that promote tumor growth and angiogenesis. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of several tyrosine kinases, leading to decreased tumor growth and angiogenesis. In addition, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor effects. This compound has also been shown to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells.
Advantages and Limitations for Lab Experiments
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, this compound also has limitations for lab experiments. It can be expensive to synthesize and may have off-target effects on other kinases, leading to potential toxicity.
Future Directions
There are several future directions for research on 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline. One area of research is the development of new analogs of this compound with improved potency and selectivity. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Finally, there is ongoing research on the combination of this compound with other cancer therapies, such as immunotherapy, to improve treatment outcomes.
Synthesis Methods
The synthesis of 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline involves several steps, starting with the reaction of 4-methoxyaniline with N,N-dimethylformamide dimethyl acetal to form the corresponding N,N-dimethyl-4-methoxyaniline. This intermediate is then reacted with piperidine and sulfur dioxide to form the sulfonamide derivative. The final step involves the reaction of the sulfonamide with 3-chloro-5-fluoroaniline to form this compound.
Scientific Research Applications
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These kinases play important roles in tumor growth and angiogenesis, making them attractive targets for cancer therapy.
properties
Molecular Formula |
C14H22N2O3S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-methoxy-N,N-dimethyl-3-piperidin-1-ylsulfonylaniline |
InChI |
InChI=1S/C14H22N2O3S/c1-15(2)12-7-8-13(19-3)14(11-12)20(17,18)16-9-5-4-6-10-16/h7-8,11H,4-6,9-10H2,1-3H3 |
InChI Key |
XBMKASHQVYPPKZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






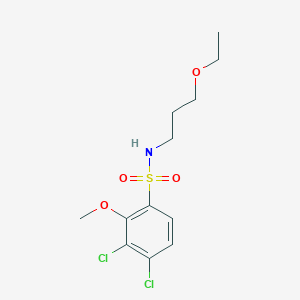

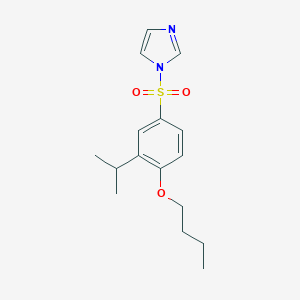

![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)
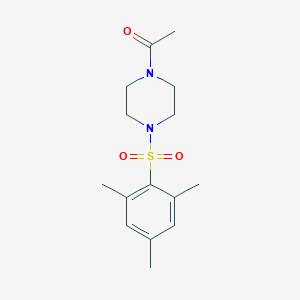
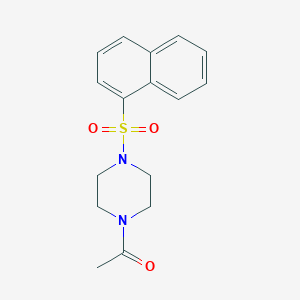
![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)
